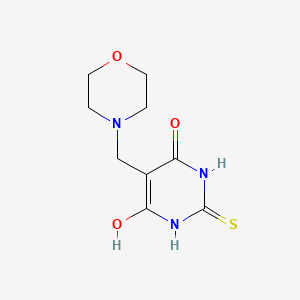

6-羟基-5-(4-吗啉基甲基)-2-硫代-2,3-二氢-4(1H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their diverse pharmacological properties, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These properties arise from modifications to the pyrimidinone core and the introduction of polar/hydrophilic functionalities, such as the morpholinylmethyl group (Ranise et al., 1997).

Synthesis Analysis

The synthesis of similar derivatives involves various chemical reactions tailored to introduce specific substituents on the pyrimidinone ring, enhancing pharmacological profiles. For instance, Ranise et al. (1997) described the preparation of 6-thiosubstituted derivatives to evaluate the influence of alkyl substituents bearing polar/hydrophilic functionalities on pharmacological activity.

Molecular Structure Analysis

The molecular structure and antimicrobial activity of a closely related compound, "6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one," were determined, showing activity against various bacteria and fungi. Single crystal X-ray structure confirmed its S-alkylation, providing insights into the molecule's 3D arrangement and potential interaction with biological targets (Attia et al., 2014).

Chemical Reactions and Properties

The reactivity of similar pyrimidinone derivatives with amines has been studied, revealing the possibility of opening rings and substituting groups to form new compounds with varied biological activities. This adaptability underscores the chemical versatility of the pyrimidinone core, allowing for extensive modifications and optimizations (Yakubkene & Vainilavichyus, 1998).

科学研究应用

合成和成像应用

已经探索了“6-羟基-5-(4-吗啉基甲基)-2-硫代-2,3-二氢-4(1H)-嘧啶酮”衍生物的合成,以用于帕金森病等疾病的潜在成像应用。例如,[11C]HG-10-102-01的合成,该衍生物旨在对帕金森病中的LRRK2酶进行成像,展示了该化合物在PET显像剂开发中的应用。目标示踪剂以高放射化学收率和纯度制备,表明其在生物医学成像应用中的潜力(Wang等,2017)。

抗肿瘤和抗菌应用

一系列源自“6-羟基-5-(4-吗啉基甲基)-2-硫代-2,3-二氢-4(1H)-嘧啶酮”的新型吗啉基查耳酮对人肺癌和肝细胞癌细胞系表现出有希望的体外活性。这些发现表明该化合物及其衍生物具有作为抗肿瘤剂的潜力(Muhammad等,2017)。

此外,该化合物的衍生物已针对抗菌活性进行了评估。例如,源自“6-羟基-5-(4-吗啉基甲基)-2-硫代-2,3-二氢-4(1H)-嘧啶酮”的新型杂环化合物含有环戊[d]噻吩[2,3-b]吡啶部分,表现出有希望的抗菌和抗真菌活性,突出了这些化合物在开发新型抗菌剂中的潜力(Zaki等,2020)。

镇痛和抗帕金森活性

与“6-羟基-5-(4-吗啉基甲基)-2-硫代-2,3-二氢-4(1H)-嘧啶酮”相关的2-氯-6-乙氧基-4-乙酰基吡啶的硫代嘧啶、吡喃、吡唑啉和噻唑嘧啶衍生物的研究表明,这些化合物具有良好的镇痛和抗帕金森活性。这表明它们在开发疼痛管理和帕金森病治疗方面的潜力(Amr等,2008)。

神经保护应用

一种新型合成衍生物,化合物D22,在小胶质细胞BV-2细胞中表现出抗炎特性,并防止神经炎症介导的神经元细胞死亡。这表明该化合物在治疗与神经炎症相关的退行性神经疾病中的潜在应用(Kwon等,2012)。

属性

IUPAC Name |

6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c13-7-6(8(14)11-9(16)10-7)5-12-1-3-15-4-2-12/h1-5H2,(H3,10,11,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXZAFPIPPLYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)